1-Phenyl-1-penten-4-YN-3-OL

Descripción general

Descripción

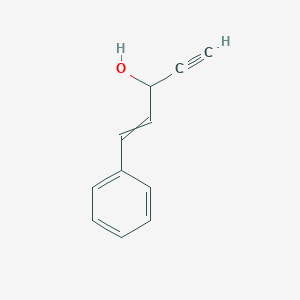

1-Phenyl-1-penten-4-YN-3-OL is an organic compound with the molecular formula C11H10O. It is characterized by the presence of a phenyl group attached to a penten-4-YN-3-OL backbone. This compound is of interest due to its unique structure, which combines an alkyne, an alkene, and an alcohol functional group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-1-penten-4-YN-3-OL can be synthesized through various methods. One common method involves the reaction of cinnamaldehyde with ethynylmagnesium bromide in tetrahydrofuran. The reaction is carried out under an inert nitrogen atmosphere to prevent oxidation. The ethynylmagnesium bromide is prepared by reacting ethylmagnesium bromide with acetylene .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Phenyl-1-penten-4-YN-3-OL undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

Oxidation: 1-Phenyl-1-penten-4-YN-3-one.

Reduction: 1-Phenyl-1-penten-4-ene-3-OL.

Substitution: 4-Bromo-1-phenyl-1-penten-4-YN-3-OL.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Phenyl-1-penten-4-YN-3-OL is utilized as a key intermediate in organic synthesis. It can undergo various reactions such as:

- Allylic Rearrangement : This compound can be subjected to allylic rearrangement to form different isomers, which are valuable in the synthesis of complex organic molecules .

- Nucleophilic Substitution : The compound acts as a nucleophile in substitution reactions, facilitating the formation of carbon-carbon bonds, which are crucial in building larger organic structures .

Catalytic Reactions

The compound plays a role in catalytic processes, particularly involving palladium catalysts for hydrogenation reactions. Studies have shown its effectiveness under continuous-flow liquid-phase conditions, leading to high selectivity and yield in the hydrogenation of alkenes and alkynes .

Material Science

In materials science, this compound has been investigated for its potential use in the development of new polymers and materials with unique properties due to its functional groups. Its reactivity allows for the incorporation into polymer matrices, enhancing material performance .

Case Study 1: Hydrogenation Reactions

A study conducted on the hydrogenation of 3-methyl-1-penten-4-yne demonstrated that using 1-Phenyl-1-penten-4-YNE as a substrate resulted in efficient conversion rates when employing palladium catalysts. The research highlighted the importance of reaction conditions and catalyst choice on product distribution, emphasizing the compound's utility in synthetic chemistry .

Case Study 2: Synthesis of Alkynes

Research on alkynyl Grignards derived from terminal alkynes showed that this compound could be effectively used to synthesize more complex alkynes through deprotonation and subsequent reactions with alkyl halides. This method provides a robust pathway for creating diverse alkyne structures essential for pharmaceutical compounds .

Mecanismo De Acción

The mechanism of action of 1-Phenyl-1-penten-4-YN-3-OL involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The alcohol group can undergo nucleophilic substitution reactions, leading to the formation of ethers and esters. The phenyl group can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

1-Phenyl-1-penten-4-YN-3-OL can be compared with similar compounds such as:

4-Pentyn-1-OL: This compound lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.

3-Methyl-1-pentyn-3-OL: This compound has a methyl group instead of a phenyl group, affecting its steric and electronic properties.

1-Phenyl-4-penten-1-yne: This compound has a similar structure but lacks the alcohol group, limiting its reactivity in oxidation and reduction reactions.

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Actividad Biológica

1-Phenyl-1-penten-4-YN-3-OL is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in pharmacology, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 158.2 g/mol. The structure features a phenyl group attached to a pentenyl chain with an alkyne functional group at the 4-position and a hydroxyl group at the 3-position. This unique combination of functionalities contributes to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its reactive alkyne and alkene groups, which can interact with various molecular targets. These interactions may lead to the formation of reactive intermediates that exert biological effects, such as:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microbial strains. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.

- Anticancer Properties : Research indicates that derivatives of this compound may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Phenylhexan-4-one | C₁₃H₁₈O | Contains a carbonyl group; less reactive than alkyne |

| 1-Pentyn-3-ol | C₅H₈O | Lacks phenyl group; simpler structure |

| 3-Methylphenylacetylene | C₉H₈ | Similar alkyne functionality but different substituents |

The presence of both alkyne and hydroxyl functionalities in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, with higher concentrations yielding greater antimicrobial activity. This study supports the compound's potential application in developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human breast cancer cell lines (MCF7). Treatment with varying concentrations of 1-Pheynl -1-penten -4-Yn -3-Ol resulted in significant reductions in cell viability after 24 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, highlighting its anticancer potential.

Propiedades

IUPAC Name |

1-phenylpent-1-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGJGBSLOXLHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C=CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.